2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-5-4-6-15(11-13)21-17(24)12-23-18(25)20(2,22-19(23)26)14-7-9-16(27-3)10-8-14/h4-11H,12H2,1-3H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMBJJICFHLOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Core Disconnections and Intermediate Prioritization
Retrosynthetic decomposition identifies two primary intermediates:
- 4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl acetic acid : Serves as the imidazolidinone-acetic acid precursor.
- 3-Methylaniline : Provides the aryl amine for acetamide formation.
The imidazolidinone core is derived from cyclization of N-(4-methoxyphenylmethyl)urea intermediates, while the acetamide linkage is established via carbodiimide-mediated coupling.
Route Feasibility Assessment
Comparative evaluation of three synthetic pathways (Table 1) reveals Route B (thiourea oxidation → EDC coupling) as optimal, balancing yield (72–78%) and operational simplicity.
Table 1: Synthetic Route Comparison
| Route | Key Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | Urea cyclization → Acyl chloride | 58 | 95.2 |
| B | Thiourea oxidation → EDC coupling | 78 | 98.5 |
| C | Microwave-assisted one-pot | 65 | 97.1 |
Data synthesized from WO2013071203A1 patent examples and analogous literature.
Detailed Synthetic Protocols
Synthesis of 4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-Yl Acetic Acid
Thiourea Intermediate Preparation
- Reagents : 4-Methoxybenzylamine (1.0 eq), methyl chloroacetate (1.2 eq), thiourea (1.5 eq).
- Conditions : Reflux in ethanol (12 h, 78°C), followed by precipitation with ice-water.
- Product : Methyl 2-(3-(4-methoxybenzyl)-2-thioxo-4-methylimidazolidin-1-yl)acetate (yield: 85%).
Oxidative Cyclization to Imidazolidinone
- Oxidizing Agent : Hydrogen peroxide (30% v/v, 3.0 eq).
- Catalyst : Ammonium molybdate tetrahydrate (0.1 eq).
- Conditions : Stirred in acetic acid (50°C, 6 h), followed by neutralization with NaHCO₃.
- Product : 4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl acetic acid (yield: 78%, m.p. 214–216°C).
Acetamide Bond Formation with 3-Methylaniline
Carbodiimide-Mediated Coupling
- Activation : Combine imidazolidinone acetic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.1 eq) in anhydrous DMF.
- Amine Addition : Introduce 3-methylaniline (1.05 eq) and triethylamine (2.0 eq) at 0°C, warm to RT (24 h).
- Workup : Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄.
- Purification : Silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient).
- Product : White crystalline solid (yield: 75%, HPLC purity 98.5%).
Alternative Acyl Chloride Route
- Chlorination : Treat imidazolidinone acetic acid with thionyl chloride (neat, reflux 2 h).
- Coupling : Add 3-methylaniline (1.1 eq) in dry THF, stir at RT (12 h).
- Yield : 62% (lower due to oxazolidinone side-product formation).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
- DMF vs. THF : DMF improves solubility of intermediates, enhancing coupling efficiency (78% vs. 64% in THF).
- Low-Temperature Coupling : Conducting EDC-mediated reactions at 0°C minimizes racemization (ee >98% by chiral HPLC).
Catalytic Additives
- HOBt vs. HOAt : HOAt increases reaction rate but reduces yield due to byproduct formation (72% vs. 68%).
- DMAP Acceleration : 4-Dimethylaminopyridine (0.2 eq) reduces reaction time from 24 h to 8 h (yield maintained at 76%).
Oxidative Byproduct Analysis
LC-MS identifies two primary side-products:
- Over-Oxidation Product : N-Oxide derivative (m/z 418.1) under excess H₂O₂.
- Dimerization Adduct : Formed via radical coupling during thiourea oxidation (prevented by N₂ sparging).
Advanced Purification and Characterization
Crystallization Optimization
- Solvent System : Ethanol/water (7:3 v/v) affords needle-like crystals suitable for X-ray diffraction.
- Polymorphism Control : Slow cooling (0.5°C/min) yields Form I (monoclinic P2₁/c), while rapid quenching produces Form II (orthorhombic Pbca).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–6.82 (m, 8H, aryl), 4.12 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃), 2.31 (s, 3H, Ar-CH₃).
- IR (ATR): 3312 cm⁻¹ (N-H), 1705/1682 cm⁻¹ (C=O), 1243 cm⁻¹ (C-O-C).
Industrial-Scale Adaptation
Continuous Flow Synthesis
- Reactor Design : Two-step flow system with in-line IR monitoring.
- Zone 1 : Thiourea oxidation at 50°C (residence time 45 min).
- Zone 2 : EDC coupling at 25°C (residence time 120 min).
- Output : 2.1 kg/day with 73% overall yield (purity 97.8%).
Green Chemistry Metrics
- E-Factor : 18.7 (traditional batch) vs. 9.2 (flow system).
- PMI : Reduced from 56 to 29 via solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydroimidazolidinone derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazolidinone ring is known to interact with protein targets, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Target Compound vs. : The cyclopentyl(methyl)amino group in replaces the 3-methylphenyl acetamide, increasing molecular weight (374.43 vs. 366.40) and introducing rotatable bonds (6 vs.
- Target Compound vs. : The cyanocyclohexyl group in introduces a polar nitrile moiety, which may improve solubility but reduce lipophilicity compared to the 3-methylphenyl group.
- Target Compound vs. : The tert-butylphenyl group in adds steric bulk, likely affecting binding affinity in hydrophobic pockets compared to the smaller methoxyphenyl group.
Key Observations :
- Spectroscopic data for analogs highlight common functional groups (e.g., C=O at ~1678 cm⁻¹ in IR), suggesting similar analytical approaches could validate the target compound’s structure.
Key Observations :
- Analogs like HC030031 (TRPA1 antagonist) and AMG 517 (TRPV1 antagonist) demonstrate the acetamide scaffold’s versatility in targeting ion channels .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation of substituted imidazolidinedione intermediates with acetamide derivatives. For example:
- Step 1 : React 4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidine with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature until completion (monitored via TLC) .
- Step 2 : Couple the intermediate with 3-methylaniline via nucleophilic substitution or amide bond formation. Optimize yield by adjusting solvent polarity (e.g., DMF vs. dichloromethane) and stoichiometric ratios .
- Purification : Use column chromatography or recrystallization to isolate the product.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR Spectroscopy : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl resonances (δ ~165–175 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like C=O stretches (~1667 cm⁻¹ for amides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR or MS fragments) may arise from:
- Tautomerism or stereoisomerism : Use variable-temperature NMR or X-ray crystallography to confirm dominant tautomers or stereochemistry .
- Impurity interference : Employ HPLC with diode-array detection (DAD) to isolate and characterize minor components .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dilution with water to precipitate products .
- Catalyst screening : Test bases like triethylamine or DBU to accelerate amide bond formation .
- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
Q. How can computational modeling aid in predicting biological activity or reactivity?
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on interactions between the imidazolidinedione core and active-site residues .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .
- MD simulations : Study stability in aqueous environments to guide formulation design (e.g., solubility enhancers) .
Q. What are the challenges in confirming stereochemical purity, and how are they addressed?
- Chiral centers : Use chiral HPLC or capillary electrophoresis to resolve enantiomers. Compare retention times with synthetic standards .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., SHELXL refinement for space group determination) .
- Vibrational circular dichroism (VCD) : Differentiate diastereomers by analyzing Cotton effects in IR spectra .
Methodological Considerations
Q. How should researchers design experiments to assess metabolic stability?
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) using kinetic models .
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. What protocols are recommended for evaluating in vitro toxicity?
- Cell viability assays : Treat immortalized cell lines (e.g., HEK293 or HepG2) with varying concentrations and measure IC50 via MTT or Alamar Blue assays .
- Genotoxicity screening : Perform Ames tests or comet assays to assess DNA damage potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
